4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
Overview
Description
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is a chemical compound characterized by its bromobenzyl group attached to a thiomorpholine ring, which is further oxidized to form the 1,1-dioxide derivative. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzyl chloride and thiomorpholine.
Reaction Conditions: The reaction involves nucleophilic substitution where the bromobenzyl chloride reacts with thiomorpholine in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors with controlled temperature and pressure conditions.
Catalysts: Catalysts such as phase transfer catalysts may be employed to enhance the reaction efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the oxidized sulfur atom.
Substitution: Substitution reactions at the bromobenzyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound can be synthesized.
Reduced Derivatives: Reduced forms of the compound are also possible.
Substituted Derivatives: Different substituted products can be obtained based on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its therapeutic properties and potential use in drug development. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in binding interactions with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the oxidized sulfur atom.
4-Bromobenzyl alcohol: Contains a hydroxyl group instead of the thiomorpholine ring.
4-Bromobenzylamine: Contains an amine group instead of the thiomorpholine ring.
Uniqueness: 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is unique due to its oxidized thiomorpholine ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKLCBHWXGCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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